
3-Methyl-5-(quinoxalin-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(quinoxalin-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a quinoxaline ring fused with a thiazolidinone moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(quinoxalin-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with quinoxaline-5-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(quinoxalin-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
3-Methyl-5-(quinoxalin-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(quinoxalin-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In cancer research, it may inhibit key enzymes involved in cell division and proliferation, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the quinoxaline moiety, resulting in different chemical and biological properties.
Quinoxaline-5-carbaldehyde: Lacks the thiazolidinone moiety, making it less versatile in terms of chemical reactivity.
5-(Quinoxalin-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
Uniqueness
3-Methyl-5-(quinoxalin-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the quinoxaline and thiazolidinone moieties, which confer a combination of properties not found in other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C13H9N3OS2 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9N3OS2/c1-16-12(17)10(19-13(16)18)7-8-3-2-4-9-11(8)15-6-5-14-9/h2-7H,1H3/b10-7- |
InChI Key |
ABCMGTZQNSGRPR-YFHOEESVSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C3C(=CC=C2)N=CC=N3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C3C(=CC=C2)N=CC=N3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12201714.png)
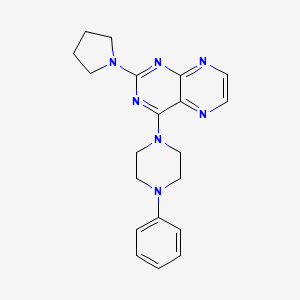
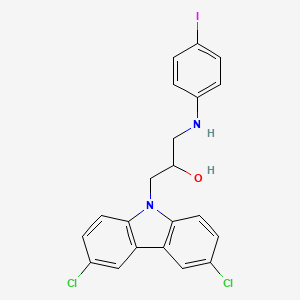
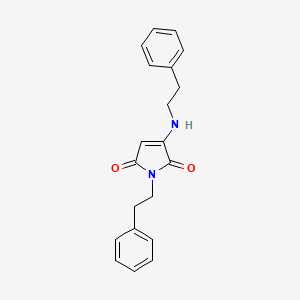
![4-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12201741.png)
![(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12201745.png)
![3-[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12201751.png)
![5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B12201756.png)
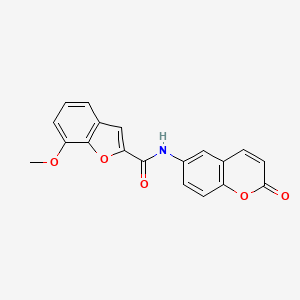
![1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12201762.png)
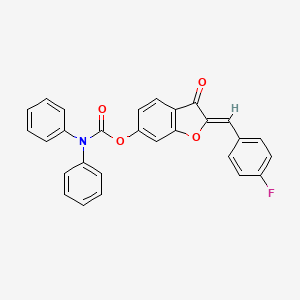
![4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid](/img/structure/B12201775.png)
![N-[2-methyl-2-(morpholin-4-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B12201781.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B12201784.png)
